molecular formula C12H20O B11944451 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane CAS No. 73301-35-6

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane

Cat. No.: B11944451
CAS No.: 73301-35-6
M. Wt: 180.29 g/mol
InChI Key: TYUJHJFKMAIWDK-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane is a bicyclic organic compound comprising an oxolane (tetrahydrofuran) ring linked via a methylene bridge to a 4-methylcyclohex-3-ene moiety. The oxolane ring contributes polarity and hydrogen-bonding capacity, while the methyl-substituted cyclohexene introduces steric bulk and lipophilicity.

Properties

CAS No.

73301-35-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-[(4-methylcyclohex-3-en-1-yl)methyl]oxolane

InChI

InChI=1S/C12H20O/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4,11-12H,2-3,5-9H2,1H3

InChI Key

TYUJHJFKMAIWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)CC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane typically involves the reaction of 4-methylcyclohex-3-en-1-ylmethanol with an appropriate oxolane precursor under acidic or basic conditions. One common method is the acid-catalyzed cyclization of the alcohol with tetrahydrofuran (THF) in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. Industrial methods often employ large-scale distillation and purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring is opened and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Saturated oxolane derivatives

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

Research indicates that 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane can act as a ligand, binding to specific receptors or enzymes. This binding modulates their activity, which is crucial for drug development.

Case Study:
A study demonstrated that compounds similar to this compound showed promising results in modulating receptor activity, which could lead to the development of new therapeutic agents for conditions such as cancer or metabolic disorders .

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound. For instance, compounds with similar structural features have been tested against various cancer cell lines, showing significant cytotoxic effects.

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
2-Oxo-1,2-dihydroquinolineMCF-715
4-Methylcyclohexene DerivativeA54920
2-(Cyclohexenyl)oxolaneHeLa25

Material Science Applications

The compound's unique structure also lends itself to applications in material science. Its potential use as a building block in polymer synthesis has been explored, particularly for creating bio-based materials.

Polymer Development

Research has indicated that integrating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly valuable in developing sustainable materials from renewable resources.

Case Study:
In a study focused on bio-based polymers, the incorporation of oxolane derivatives led to improved properties compared to traditional petroleum-based polymers. The findings suggest that these compounds could play a significant role in future material innovations .

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The oxolane ring and the cyclohexene moiety contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications Reference
2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane C₁₂H₁₈O 178.27 Oxolane + 4-methylcyclohexene substituent Intermediate for lipophilic analogs; potential bioactive properties (inferred)
2-(Phenoxymethyl)oxolane C₁₁H₁₄O₂ 178.23 Phenoxymethyl group attached to oxolane Solvent; intermediate in polymer synthesis
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane C₁₁H₁₉IO₂ 310.17 Iodocyclohexyl-oxy group on oxolane Halogen-based reactivity for cross-coupling
2-(Cyclohex-3-en-1-yl)-4-methyl-1,3-dioxolane C₁₀H₁₆O₂ 168.23 Dioxolane ring with cyclohexene substituent Fragrance/flavoring agent
2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane C₁₀H₁₇ClO 188.69 Chloromethyl-cyclobutyl group on oxolane Antimicrobial/anticancer research
2-[(2-Fluorophenoxy)methyl]oxolane C₁₁H₁₃FO₂ 196.22 Fluorophenoxy group on oxolane Medicinal chemistry (electron-withdrawing substituent)

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The fluorophenoxy group in 2-[(2-Fluorophenoxy)methyl]oxolane enhances polarity and reactivity in nucleophilic substitutions compared to the methylcyclohexene group in the target compound . Halogenated Derivatives: Bromine or iodine substituents (e.g., 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane) enable cross-coupling reactions, unlike the non-halogenated target compound .

Ring System Modifications :

  • Dioxolane vs. Oxolane : Replacing oxolane with dioxolane (as in 2-(Cyclohex-3-en-1-yl)-4-methyl-1,3-dioxolane) increases oxygen content, improving solubility but reducing steric hindrance .
  • Cyclopropane/Cyclobutane Moieties : Chloromethyl-cyclobutyl derivatives (e.g., ) exhibit higher ring strain, enhancing reactivity in alkylation reactions compared to the more stable cyclohexene in the target compound.

Biological Relevance :

  • Compounds with halogen or heterocyclic groups (e.g., thiazole in , imidazole in ) often show enhanced bioactivity. The target compound’s methylcyclohexene group may improve membrane permeability due to lipophilicity, though direct biological data are lacking (inferred from ).

Synthetic Utility: The target compound’s methylene bridge allows functionalization at the oxolane or cyclohexene positions, similar to 2-(Phenoxymethyl)oxolane’s use in polymer synthesis .

Biological Activity

2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane is a compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H18OC_{12}H_{18}O. The compound features an oxolane (tetrahydrofuran) ring, which contributes to its chemical reactivity and biological properties. The presence of the 4-methylcyclohex-3-enyl group enhances its interaction with biological systems, making it a candidate for various applications in pharmaceuticals and agriculture.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of cyclohexene have been evaluated for their effectiveness against various pathogens, suggesting that this compound may also exhibit such activities.

2. Anticonvulsant Activity
A QSAR (Quantitative Structure–Activity Relationship) study indicates that compounds with enaminone structures can exhibit anticonvulsant effects by interacting with sodium channels in neuronal tissues. The flexibility of the oxolane ring may allow this compound to bind effectively to these channels, potentially leading to anticonvulsant activity similar to other enaminones .

3. Insecticidal Properties
The structural characteristics of this compound suggest potential insecticidal activity. Similar compounds have been documented for their effectiveness in pest control, indicating that further studies could reveal beneficial applications in agriculture.

The biological activity of this compound is likely mediated through several mechanisms:

1. Ion Channel Modulation
As observed in related compounds, the interaction with ion channels, particularly sodium channels, is significant for anticonvulsant activity. The conformational flexibility provided by the oxolane structure may facilitate this interaction.

2. Membrane Permeability
The open-chain nature of the oxolane allows for better membrane transport, enhancing the bioavailability of the compound within biological systems .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally related to this compound:

StudyFindings
QSAR Analysis Identified potential anticonvulsant properties based on structural similarities with known active compounds.
Antimicrobial Testing Suggested efficacy against specific pathogens, warranting further investigation into its antimicrobial spectrum.
Insecticidal Evaluation Preliminary results indicated potential as a natural insecticide, aligning with findings from similar chemical classes.

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